molecular formula C39H57N3O5 B12419210 UniPR505

UniPR505

货号: B12419210
分子量: 647.9 g/mol
InChI 键: JZDJKWCLKGBXIC-FFMYDFQJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

UniPR505 is synthesized through a series of chemical reactions involving lithocholic acid as the core structure. The synthetic route includes the following steps:

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions while ensuring the purity and yield of the final product.

化学反应分析

UniPR505 undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the carbamoyloxy group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings of the β-homo-tryptophan moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Scientific Applications of UniPR505

This compound is a compound that has emerged as a promising EphA2 receptor antagonist with potential applications in various scientific research areas . This document aims to provide a detailed overview of the applications of this compound, supported by research findings from verified sources.

Innovative research on this compound

EphA2 Receptor Antagonist this compound functions as a competitive and reversible antagonist of the EphA2 receptor . An ELISA binding assay revealed that it displays a Ki value of 0.3 μM .

Inhibition of EphA2 Phosphorylation When tested on PC3 cells, this compound dose-dependently inhibited EphA2 phosphorylation with an IC50 of 1.5 μM, which is very close to the inhibitory activity observed in the cell-free displacement assay (IC50 of 0.95 μM) .

Anti-Angiogenic Agent this compound has demonstrated the ability to inhibit angiogenesis in endothelial cells (HUVECs) with an IC50 value lower than 3 μM, making it a better antagonist than UniPR129 . In an in vivo model of neovascularization using the chick chorioallantoic membrane (CAM) system, this compound dramatically reduced the growth of blood vessels in the presence of angiogenic growth factors .

Selectivity for EphA2 Receptor Unlike some other compounds, this compound demonstrates a preference for the EphA2 receptor, sparing certain Eph receptor subtypes such as EphA1, EphA7, EphB1, EphB4, and EphB6 .

Research areas

Cancer Research this compound has shown potential in modifying phenotypes controlled by ephrin-A1 stimulation, including cell-rounding and migration in human prostate cancer (PC3) cells .

Anti-angiogenesis this compound inhibits the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like tubes in vitro, suggesting its potential as an antiangiogenic agent .

Data Table: Biochemical Characterization of this compound

AssayResult
Ki in ELISA binding assay0.3 μM
IC50 for EphA2 phosphorylation in PC3 cells1.5 μM
IC50 in cell-free displacement assay0.95 μM
IC50 for angiogenesis inhibition in HUVECs< 3 μM

Case Studies

In vivo Model of Neovascularization In the CAM model, this compound dramatically reduced the growth of blood vessels in the presence of angiogenic growth factors, confirming its anti-angiogenic properties .

作用机制

UniPR505 exerts its effects by binding to the EphA2 receptor and inhibiting its phosphorylation. This inhibition blocks the downstream signaling pathways involved in angiogenesis and tumor growth. The molecular targets of this compound include the ligand-binding domain of the EphA2 receptor, which is responsible for its interaction with ephrins .

相似化合物的比较

UniPR505 is unique compared to other EphA2 antagonists due to its high potency and specific antiangiogenic properties. Similar compounds include:

This compound stands out due to its specific targeting of the EphA2 receptor and its significant antiangiogenic effects, making it a valuable compound in cancer research and therapy.

属性

分子式

C39H57N3O5

分子量

647.9 g/mol

IUPAC 名称

(3S)-3-[[(4R)-4-[(3R,5R,10S,13R,17R)-3-(ethylcarbamoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C39H57N3O5/c1-5-40-37(46)47-28-16-18-38(3)26(21-28)11-12-30-32-14-13-31(39(32,4)19-17-33(30)38)24(2)10-15-35(43)42-27(22-36(44)45)20-25-23-41-34-9-7-6-8-29(25)34/h6-9,23-24,26-28,30-33,41H,5,10-22H2,1-4H3,(H,40,46)(H,42,43)(H,44,45)/t24-,26-,27+,28-,30?,31-,32?,33?,38+,39-/m1/s1

InChI 键

JZDJKWCLKGBXIC-FFMYDFQJSA-N

手性 SMILES

CCNC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)N[C@@H](CC5=CNC6=CC=CC=C65)CC(=O)O)C)C

规范 SMILES

CCNC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCC(=O)NC(CC5=CNC6=CC=CC=C65)CC(=O)O)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。